molecular formula C25H21N5O2S2 B2542352 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 847402-02-2

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2542352
CAS No.: 847402-02-2
M. Wt: 487.6
InChI Key: NPVXAGQNZIJANT-UHFFFAOYSA-N
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Description

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that falls under the category of acetamides. It is distinguished by its multi-ring structure, which includes benzothiazole, triazole, and phenyl groups, all connected through thioether and amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves several steps:

  • Formation of 2-oxobenzo[d]thiazole:

    • React ortho-aminobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide under reflux conditions.

  • Synthesis of 4-phenyl-4H-1,2,4-triazole:

    • Utilize hydrazine hydrate and benzaldehyde in an acidic medium to form the phenyl-triazole ring.

  • Conjugation and Thioether Formation:

    • The intermediate products are then combined under mild heating with appropriate thiol compounds to form thioether linkages.

  • Final Acetamide Formation:

    • The compound is finally acetylated using acetic anhydride and p-toluidine under controlled conditions.

Industrial Production Methods

For large-scale production, the process is optimized to increase yield and purity:

  • Continuous Flow Reactors: Maintain the reactants in a controlled environment to optimize reaction kinetics.

  • Catalysts: Utilize catalysts like palladium on carbon (Pd/C) to speed up certain steps.

  • Purification: Implement advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically affecting the benzothiazole ring, which can be facilitated by oxidizing agents like potassium permanganate.

  • Reduction: Reduction can target the triazole ring, employing reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the amide or thioether sites.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Acetone, ethanol, dimethylformamide.

Major Products

  • Oxidation Products: Sulfoxides or sulfones of the benzothiazole ring.

  • Reduction Products: Amine derivatives of the triazole ring.

  • Substitution Products: Modified acetamides with varying thioether linkages.

Scientific Research Applications

This compound has notable applications across various fields:

  • Chemistry: Acts as a precursor for synthesizing more complex molecules.

  • Biology: Utilized in studying enzyme inhibition due to its intricate structure.

  • Medicine: Explored for its potential antibacterial and antifungal properties.

  • Industry: Used in the production of high-performance polymers and materials.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The benzothiazole and triazole rings can bind to enzyme active sites, blocking their activity.

  • Molecular Pathways: It can disrupt microbial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Comparing this compound with structurally similar ones highlights its unique features:

  • 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Lacks the p-tolyl group, showing reduced biological activity.

  • 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide: Similar structure but varied positioning of the tolyl group, leading to different enzyme inhibition patterns.

And there you have it—a detailed exploration of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c1-17-11-13-18(14-12-17)26-23(31)16-33-24-28-27-22(30(24)19-7-3-2-4-8-19)15-29-20-9-5-6-10-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXAGQNZIJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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